N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-20(2,3)15-8-4-13(5-9-15)17-12-25-19(22-17)23-18(24)14-6-10-16(21)11-7-14/h4-12H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWJQBUWHWQYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C23H25N7O2S
- Molecular Weight : 463.6 g/mol
- IUPAC Name : N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(5-methyl-4-oxo-7,8-dihydroimidazo[2,1-b]purin-3-yl)acetamide .
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammatory mediators in vitro. It downregulates the production of nitric oxide and pro-inflammatory cytokines in activated macrophages .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to cell cycle arrest at the G1 phase in cancer cells.
- Induction of Apoptosis : It promotes apoptosis through the intrinsic pathway by releasing cytochrome c from mitochondria and activating caspases.
- Modulation of Inflammatory Pathways : The compound inhibits NF-kB signaling pathways, reducing the expression of inflammatory cytokines .
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key analogues:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
